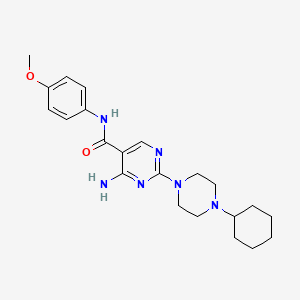

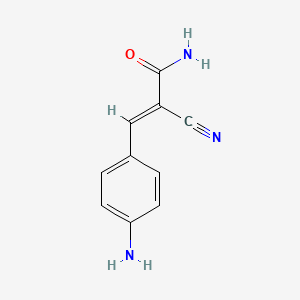

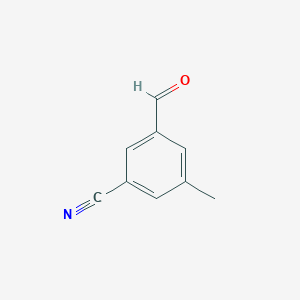

3-(4-Aminophenyl)-2-cyanoprop-2-enamide

カタログ番号 B2419877

CAS番号:

30980-78-0

分子量: 187.202

InChIキー: LPHVGESWHAXWFR-UHFFFAOYSA-N

注意: 研究専用です。人間または獣医用ではありません。

在庫あり

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound “3-(4-Aminophenyl)-2-cyanoprop-2-enamide” is an organic compound containing an amine group (-NH2) and a cyanide group (-CN). The presence of these functional groups suggests that it could participate in various chemical reactions .

Molecular Structure Analysis

The molecular structure of “this compound” would likely be planar due to the conjugation of the double bond with the cyanide group and the aromatic ring. This could potentially give the compound interesting optical or electronic properties .Chemical Reactions Analysis

The presence of the amine and cyanide groups suggests that “this compound” could participate in a variety of chemical reactions. For example, the amine group could act as a nucleophile in substitution reactions, while the cyanide group could be hydrolyzed to form a carboxylic acid .Physical And Chemical Properties Analysis

The physical and chemical properties of “this compound” would depend on its specific structure. For example, the presence of the polar amine and cyanide groups could make it more soluble in polar solvents .科学的研究の応用

Synthesis of Derivatives and Structural Studies

- The reaction of 3-oxobutanamide with related compounds, including 3-(4-Aminophenyl)-2-cyanoprop-2-enamide, leads to the formation of new di-, tetra-, and hexa-hydropyridin-2-one derivatives. These derivatives' properties depend on experimental conditions (O'Callaghan et al., 1997).

- Synthesis and crystallographic study of five analogs of this compound showed similar molecular structures, indicating potential utility in understanding interactions with biological molecules (Ghosh et al., 1999).

Chemical Reactions and Transformations

- The electrospray ionization tandem mass spectra of related compounds reveal complex fragmentation patterns influenced by neighboring group participation, offering insights into their reactivity and potential applications in synthesis (Bigler & Hesse, 1995).

- An efficient route for synthesizing 2,4,5-trisubstituted thiazoles via chemoselective thionation-cyclization of functionalized enamides, like this compound, has been reported, highlighting their utility in organic synthesis (Kumar et al., 2013).

Pharmacological Potential and Applications

- Studies on similar compounds show potential in inhibiting aromatase, an enzyme involved in estrogen production, suggesting possible applications in treating estrogen-dependent diseases (Hartmann et al., 1992).

- The design and synthesis of N-(2-aminophenyl)-4-[(4-pyridin-3-ylpyrimidin-2-ylamino)methyl]benzamide, structurally related to this compound, demonstrate its role as a small molecule histone deacetylase (HDAC) inhibitor with significant potential in cancer therapy (Zhou et al., 2008).

Catalysis and Synthetic Applications

- The catalytic isomerization of N-allyl amides to form geometrically defined di-, tri-, and tetrasubstituted enamides showcases the versatility of compounds like this compound in organic synthesis (Trost et al., 2017).

- The study of hydrogen bonding in anticonvulsant enaminones, similar to this compound, contributes to understanding their pharmacological properties and potential therapeutic uses (Kubicki et al., 2000).

作用機序

将来の方向性

特性

IUPAC Name |

(E)-3-(4-aminophenyl)-2-cyanoprop-2-enamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9N3O/c11-6-8(10(13)14)5-7-1-3-9(12)4-2-7/h1-5H,12H2,(H2,13,14)/b8-5+ |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LPHVGESWHAXWFR-VMPITWQZSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C=C(C#N)C(=O)N)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC=C1/C=C(\C#N)/C(=O)N)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9N3O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

187.20 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

迅速なお問い合わせ

カテゴリー

最も閲覧された

![3-[(2-Chlorophenyl)methyl]-1-[[3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl]thieno[3,2-d]pyrimidine-2,4-dione](/img/no-structure.png)

![Methyl 6-(3-(phenylthio)propanoyl)-6-azaspiro[2.5]octane-1-carboxylate](/img/structure/B2419799.png)

![2-[1-(5-Fluoropyrimidin-4-yl)azetidin-3-yl]-6-(2-methoxyphenyl)pyridazin-3-one](/img/structure/B2419801.png)

![3-Cyclobutylpyrazolo[1,5-a]pyrimidine-6-carboxylic acid](/img/structure/B2419804.png)

![N-(3-(benzo[d][1,3]dioxol-5-yl)-3-hydroxypropyl)-3,4-difluorobenzamide](/img/structure/B2419810.png)

![2-Chloro-N-[4-(2,2-difluoroethyl)-3-oxo-1,4-benzothiazin-6-yl]acetamide](/img/structure/B2419811.png)

![N-(4-chlorophenethyl)-3-(8-methyl-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-3-yl)propanamide](/img/structure/B2419813.png)

![3-(1,5-Dimethylpyrazol-4-yl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid](/img/structure/B2419815.png)